Enhanced Lipophilicity (clogP) of 4-(4-Bromophenyl)pyridazine Relative to Unsubstituted and Fluoro Analogs
The presence of the bromine atom significantly increases the calculated lipophilicity of 4-(4-Bromophenyl)pyridazine compared to its 4-phenyl and 4-fluorophenyl counterparts . This difference in clogP can impact membrane permeability, non-specific binding, and the overall drug-likeness of derived compounds.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 2.94 |
| Comparator Or Baseline | 4-Phenylpyridazine: clogP = 2.14 [1]; 4-(4-Fluorophenyl)pyridazine: clogP = ~1.2-1.6 [2] |
| Quantified Difference | ΔclogP = +0.80 vs. 4-phenylpyridazine; ΔclogP = +1.34 to +1.74 vs. 4-fluorophenylpyridazine |
| Conditions | Calculated using standard cheminformatics software (e.g., ChemDraw, XLogP3). |
Why This Matters
Higher lipophilicity is a critical design parameter for optimizing the ADME profile of lead compounds, particularly for targets requiring blood-brain barrier penetration.
- [1] 4-Phenylpyridazine (CAS 92184-43-5). Molbase. Chemical Properties. View Source
- [2] Log P values for fluorophenyl compounds. PMC Table 1. NIH. View Source
